molecular formula C6H4ClN3 B1367639 2-(6-Chloropyrazin-2-yl)acetonitrile CAS No. 1378332-54-7

2-(6-Chloropyrazin-2-yl)acetonitrile

Cat. No. B1367639
M. Wt: 153.57 g/mol
InChI Key: LGKGXAIUFDRFQA-UHFFFAOYSA-N
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Description

“2-(6-Chloropyrazin-2-yl)acetonitrile” is a chemical compound with the CAS Number: 1378332-54-7. It has a linear formula of C6H4ClN3 .


Molecular Structure Analysis

The molecular structure of “2-(6-Chloropyrazin-2-yl)acetonitrile” is represented by the InChI Code: 1S/C6H4ClN3/c7-6-4-9-3-5(10-6)1-2-8/h3-4H,1H2 . This indicates that the compound consists of 6 carbon

Scientific Research Applications

General Information

“2-(6-Chloropyrazin-2-yl)acetonitrile” is a chemical compound with the CAS Number: 1378332-54-7 and the Linear Formula: C6H4ClN3 . It is commonly used in scientific research .

Application in Organic Synthesis

Acetonitrile, including derivatives like “2-(6-Chloropyrazin-2-yl)acetonitrile”, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

Method of Application

In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .

Results and Outcomes

The reaction uses 2,4,6-triphenylpyrylium tetrafluoroborate (PC1) as a catalyst, and benzyl alcohol and acetonitrile can produce amide after 16 h of blue light irradiation in a nitrogen atmosphere . Benzyl alcohols containing electron-donating groups respond well, with yields ranging from 50 to 63% . Substituting benzyl alcohol with an electron-withdrawing group yields a lower-yielding amide .

Application in Cyanomethylation

“2-(6-Chloropyrazin-2-yl)acetonitrile” can be used in the cyanomethylation process . Cyanomethylation is a type of organic reaction where a cyanomethyl group (-CH2CN) is introduced into a molecule .

Method of Application

In this process, Cu (OAc) 2 is used as the catalyst, and acetonitrile is used as the solvent and the CN source to synthesize arylacrylonitriles . The reaction conditions can tolerate a variety of substrates, including electron-donating groups, strong electron-withdrawing groups, and sterically bulky groups .

Results and Outcomes

The cyanomethylation process using “2-(6-Chloropyrazin-2-yl)acetonitrile” can lead to the synthesis of arylacrylonitriles . The yield of the reaction can vary depending on the nature of the substrates .

Application in the Synthesis of Benzimidazoles

“2-(6-Chloropyrazin-2-yl)acetonitrile” can be used in the synthesis of benzimidazoles . Benzimidazoles are a class of heterocyclic compounds that have a wide range of applications in medicinal chemistry .

Method of Application

The synthesis of benzimidazoles typically involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative . In this case, “2-(6-Chloropyrazin-2-yl)acetonitrile” could potentially be used as a nitrile source for the synthesis of benzimidazoles .

Results and Outcomes

The synthesis of benzimidazoles using “2-(6-Chloropyrazin-2-yl)acetonitrile” can lead to the formation of new benzimidazole derivatives . These compounds can exhibit potent anti-inflammatory and antioxidant activities .

properties

IUPAC Name

2-(6-chloropyrazin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-4-9-3-5(10-6)1-2-8/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKGXAIUFDRFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551759
Record name (6-Chloropyrazin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloropyrazin-2-yl)acetonitrile

CAS RN

1378332-54-7
Record name (6-Chloropyrazin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Farahat, DW Boykin - Journal of Heterocyclic Chemistry, 2013 - Wiley Online Library
Dihalo pyridine, pyrazine, and pyridazine analogues were converted to the corresponding monohalo acetonitrile analogues through nucleophilic displacement of the halogen with the …
Number of citations: 5 onlinelibrary.wiley.com

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